molecular formula C16H19N3O4S B2701867 3-(azepan-1-ylsulfonyl)-N-(1,2-oxazol-3-yl)benzamide CAS No. 638135-92-9

3-(azepan-1-ylsulfonyl)-N-(1,2-oxazol-3-yl)benzamide

Cat. No.: B2701867
CAS No.: 638135-92-9
M. Wt: 349.41
InChI Key: CAPVCJGFHFIRLN-UHFFFAOYSA-N
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Description

3-(azepan-1-ylsulfonyl)-N-(1,2-oxazol-3-yl)benzamide is a synthetic organic compound that features a benzamide core with azepane, sulfonyl, and oxazole functional groups. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylsulfonyl)-N-(1,2-oxazol-3-yl)benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzamide Core: This can be achieved by reacting a substituted benzoyl chloride with an appropriate amine.

    Introduction of the Azepane Group: The azepane ring can be introduced via nucleophilic substitution reactions.

    Sulfonylation: The sulfonyl group can be added using sulfonyl chlorides under basic conditions.

    Oxazole Ring Formation: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the azepane or oxazole rings.

    Reduction: Reduction reactions could target the sulfonyl group or other reducible functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzamide core or the oxazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

3-(azepan-1-ylsulfonyl)-N-(1,2-oxazol-3-yl)benzamide could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets could include kinases, proteases, or other enzymes involved in critical biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(piperidin-1-ylsulfonyl)-N-(1,2-oxazol-3-yl)benzamide
  • 3-(morpholin-1-ylsulfonyl)-N-(1,2-oxazol-3-yl)benzamide

Uniqueness

3-(azepan-1-ylsulfonyl)-N-(1,2-oxazol-3-yl)benzamide is unique due to the presence of the azepane ring, which might confer different steric and electronic properties compared to piperidine or morpholine analogs. This could result in distinct biological activities and interactions.

Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-N-(1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c20-16(17-15-8-11-23-18-15)13-6-5-7-14(12-13)24(21,22)19-9-3-1-2-4-10-19/h5-8,11-12H,1-4,9-10H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPVCJGFHFIRLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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